[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone
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Description
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C19H17ClF3NO and its molecular weight is 367.8. The purity is usually 95%.
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Scientific Research Applications
Pharmaceuticals
This compound is an important raw material and intermediate used in pharmaceuticals . The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . It’s worth noting that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .
Organic Synthesis
The compound is used as a raw material and intermediate in organic synthesis . The presence of the trifluoromethyl group can significantly affect the properties of the synthesized compounds .
Agrochemicals
The compound is also used in the production of agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals .
Dyestuff
In the dyestuff industry, this compound is used as a raw material and intermediate . The trifluoromethyl group can influence the color and fastness properties of dyes .
Electronics
Fluorine-containing compounds like this one have applications in the electronics industry . The trifluoromethyl group can enhance the properties of electronic materials .
Catalysis
In the field of catalysis, organo-fluorine compounds like this one can exhibit unique behaviors . They can be used to synthesize catalysts or as catalysts themselves .
properties
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO/c1-24-10-16(12-5-7-15(20)8-6-12)17(11-24)18(25)13-3-2-4-14(9-13)19(21,22)23/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUCLYTAPMAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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